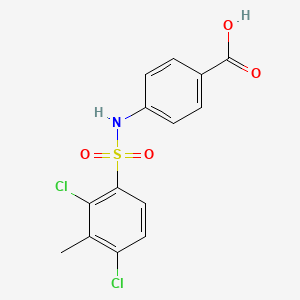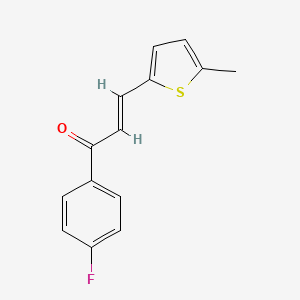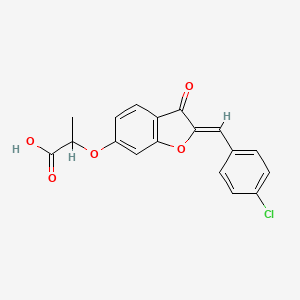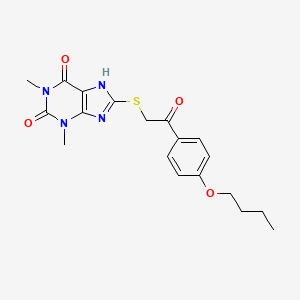
1-(3-methoxyphenyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-methoxyphenyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea, commonly known as MP-10, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. MP-10 is a kinase inhibitor that has been shown to be effective against a range of diseases, including cancer, inflammation, and autoimmune disorders.
Scientific Research Applications
Hydrogel Formation and Physical Property Tuning
1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, a compound with a structural resemblance to 1-(3-methoxyphenyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea, has been found to form hydrogels in various acids at pH 1–2. The gelation process and the resulting hydrogel's physical properties, such as morphology and rheology, can be significantly influenced by the anion present in the solution. This characteristic highlights the compound's potential application in developing tunable hydrogels for various scientific and technological purposes, including drug delivery systems and tissue engineering scaffolds (Lloyd & Steed, 2011).
Anticancer and Enzyme Inhibition Activities
Urea derivatives, including compounds structurally similar to 1-(3-methoxyphenyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea, have demonstrated promising biological activities. Specifically, these compounds have shown inhibitory effects on various enzymes such as urease, β-glucuronidase, and snake venom phosphodiesterase. Moreover, certain derivatives have exhibited potential anticancer properties, making them subjects of interest in the development of new therapeutic agents (Mustafa, Perveen, & Khan, 2014).
Nonlinear Optical Materials
Research into molecular complexes, including those with components structurally similar to 1-(3-methoxyphenyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea, has unveiled their potential in the field of nonlinear optics (NLO). These complexes can form noncentrosymmetric structures, a prerequisite for materials exhibiting second harmonic generation (SHG), a key phenomenon in NLO applications. The strategic molecular design, involving the orientation of chromophores and hydrogen bonding, plays a crucial role in enhancing NLO efficiency. Such materials are of significant interest for applications in optical computing, telecommunications, and laser technology (Muthuraman, Masse, Nicoud, & Desiraju, 2001).
Synthesis of Heterocyclic Compounds
Compounds like 1-(3-methoxyphenyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea can serve as precursors or intermediates in the synthesis of a wide range of heterocyclic compounds. These derivatives are of considerable interest in medicinal chemistry due to their diverse biological activities. The ability to synthesize such compounds through efficient and versatile reactions is crucial for the development of new drugs and other biologically active molecules (El-Menyawy, Zedan, & Nawar, 2019).
properties
IUPAC Name |
1-(3-methoxyphenyl)-3-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-23-17(8-9-21-23)16-7-6-13(11-19-16)12-20-18(24)22-14-4-3-5-15(10-14)25-2/h3-11H,12H2,1-2H3,(H2,20,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEYBXUUHMAOAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclohexyl)-2-{5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-7-yl}acetamide](/img/structure/B2386198.png)
![5-Benzo[1,3]dioxol-5-yl-1-methanesulfonyl-3-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B2386199.png)



![N-(4-fluorobenzyl)-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide](/img/no-structure.png)
![N-(2,4-dimethoxyphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2386204.png)
![N-(2,2-dimethoxyethyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2386206.png)


![7-(4-bromophenyl)-5-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B2386213.png)
![6-Fluoro-2-[(piperidin-4-yl)methyl]-1,3-benzoxazole](/img/structure/B2386215.png)

